molecular formula C8H7NO4 B129869 2-Methyl-4-nitrobenzoic acid CAS No. 1975-51-5

2-Methyl-4-nitrobenzoic acid

Cat. No. B129869
CAS RN: 1975-51-5
M. Wt: 181.15 g/mol
InChI Key: XXXOBNJIIZQSPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that undergo specific reactions to yield the desired products. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is achieved through the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step, avoiding minor by-products . Similarly, methyl 4-methylsulfonyl-2-nitrobenzoate is prepared from 4-methylsulfonyl-2-nitrobenzoic acid using methanol and thionyl chloride under mild conditions . These methods suggest that the synthesis of 2-methyl-4-nitrobenzoic acid could also involve specific reagents and controlled conditions to ensure high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds related to 2-methyl-4-nitrobenzoic acid is determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 2-methylimidazolium-4-nitrobenzoate reveals the presence of H-bonding interactions and confirms its triclinic crystal system with a centrosymmetric space group . The dihedral angles between functional groups and the benzene ring in methyl 4-methylsulfonyl-2-nitrobenzoate are also described, indicating how the spatial arrangement of atoms affects the overall structure .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-methyl-4-nitrobenzoic acid is highlighted by their ability to undergo nucleophilic substitution without the need for an additional base, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . This suggests that 2-methyl-4-nitrobenzoic acid may also participate in similar reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 2-methyl-4-nitrobenzoic acid. The crystal structure of related compounds is stabilized by weak intermolecular interactions , which could also be true for 2-methyl-4-nitrobenzoic acid. The optical properties, thermal stability, and surface morphology of 2-methylimidazolium-4-nitrobenzoate are studied using various spectroscopic and analytical techniques, indicating that similar studies could be conducted for 2-methyl-4-nitrobenzoic acid to determine its suitability for practical applications .

Scientific Research Applications

Solubility and Thermodynamic Properties

2-Methyl-4-nitrobenzoic acid's solubility and thermodynamic properties have been extensively studied, providing valuable insights into its behavior in various solvents. For instance, its solubility in different organic solvents has been measured, and the data used to calculate Abraham model solute descriptors. This enables predictions of its solubility in additional organic solvents, aiding in the optimization of its use in chemical processes and formulations. Such studies are crucial for understanding the compound's behavior in different chemical environments, facilitating its application in synthesis and material science (Hart et al., 2017).

Analytical Method Development

Developing analytical methods for 2-Methyl-4-nitrobenzoic acid is another significant area of research. For example, gas chromatography has been utilized for its quantitative determination, with esterification by pretreatment with diazomethane prior to analysis. Such methods are essential for monitoring the purity of this compound in research and production settings, ensuring the quality of the materials used and developed (Xue & Nan, 2002).

Synthesis and Material Science

2-Methyl-4-nitrobenzoic acid is also pivotal in synthetic chemistry and material science. It serves as a key intermediate or reactant in the synthesis of various compounds. For example, it has been used in the catalytic oxidation processes to produce specific derivatives, which are valuable in creating new materials or compounds with desired properties. Such applications demonstrate the versatility and importance of 2-Methyl-4-nitrobenzoic acid in synthetic organic chemistry and material development (Cai & Shui, 2005).

Safety And Hazards

2-Methyl-4-nitrobenzoic acid may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . It is harmful if swallowed . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-methyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXOBNJIIZQSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173434
Record name 4-Nitro-o-toluic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-4-nitrobenzoic acid

CAS RN

1975-51-5
Record name 2-Methyl-4-nitrobenzoic acid
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Record name 4-NITRO-O-TOLUIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 1.0 g (3.8 mmol) of 2-iodo-nitrotoluene, 2.1 g (15.2 mmol) potassium carbonate and 27 mg (0.038 mmol) of palladium(II) dichloride bis(triphenylphosphine) in a mixture of 5 mL of water and 10 mL of N,N-dimethylformamide. This was placed in a Fisher/Porter bottle under 15 psig of carbon monoxideand heated at 70° C. for 16 hours. The solution became homogeneous when heated. The reaction was cooled, diethyl ether and water was added, the organic layer separated and discarded. The aqueous layer was acidified with 1N hydrohloric acid, extracted with ethyl acetate, washed with water, brine, dried over magnesium sulfate, filtered and concentrated to yield 0.5 g of crude material. This dissolved in ethyl acetate, hexane added and the resulting brown solid discarded. The filtrate was concentrated, and then recrystallized fom diethyl ether/hexane to afford 215 mg of 4-nitro-2-methylbenzoic acid, m/e=182(M+H).
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Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (3.8 mmol) of 2-iodo-nitrotoluene, 2.1 g (15.2 mmol) potassium carbonate and 27 mg (0.038 mmol) of palladium(II) dichloride bis(triphenylphosphine) in a mixture of 5 mL of water and 10 mL of N,N-dimethylformamide. This was placed in a Fisher/Porter bottle under 15 psig of carbon monoxide and heated at 70° C. for 16 hours. The solution became homogeneous when heated. The reaction was cooled, diethyl ether and water was added, the organic layer separated and discarded. The aqueous layer was acidified with 1N hydrochloric acid, extracted with ethyl acetate, washed with water, brine, dried over magnesium sulfate, filtered and concentrated to yield 0.5 g of crude material. This dissolved in ethyl acetate, hexane added and the resulting brown solid discarded. The filtrate was concentrated, and then recrystallized form diethyl ether/hexane to afford 215 mg of 4-nitro-2-methylbenzoic acid, m/e=182(M+H).
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Type
solvent
Reaction Step One
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1 g
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2.1 g
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Synthesis routes and methods III

Procedure details

A mixture of 1.0 g(3.8 mmol) of 2-iodo-nitrotoluene, 2.1 g(15.2 mmol) potassium carbonate and 27 mg (0.038 mmol) of palladium(II) dichloride bis(triphenylphosphine) in a mixture of 5 mL of water and 10 mL, of N,N-dimethylformamide. This was placed in a Fisher/Porter bottle under 15 psig of carbon monoxideand heated at 70 C. for 16 hours. The solution became homogeneous when heated. The reaction was cooled, diethyl ether and water was added, the organic layer separated and discarded. The aqueous layer was acidified with 1N hydrochloric acid, extracted with ethyl acetate, washed with water, brine, dried over magnesium sulfate, filtered and concentrated to yield 0.5 g of crude material. This dissolved in ethyl acetate, hexane added and the resulting brown solid discarded. The filtrate was concentrated, and then recrystallized from diethyl ether/hexane to afford 215 mg of 4-nitro-2-methylbenzoic acid, m/e=182 (M+H). Part B. Preparation of Benzamide, N-[2R-hydroxy-3-[[(4-methoxyphenyl)sulfonyl](2-methylpropyl)amino]-1S-(phenylmethyl)propyl]-2-methyl-4-nitro
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